molecular formula C10H15NO2 B13046777 (1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL

Cat. No.: B13046777
M. Wt: 181.23 g/mol
InChI Key: ATTZVVCPJSZCJA-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 3-methoxyphenyl substituent at the C1 position and a hydroxyl group at C2. Its stereochemistry (1R,2R) distinguishes it from other diastereomers, which can significantly influence its pharmacological and physicochemical properties.

The compound’s 3-methoxy group enhances lipophilicity and may contribute to interactions with aromatic receptors or enzymes. The amino-propanol backbone is a common motif in bioactive molecules, such as tramadol, which shares structural similarities but includes additional functional groups (e.g., cyclohexanol ring, dimethylamino moiety) .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1

InChI Key

ATTZVVCPJSZCJA-XCBNKYQSSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC)N)O

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Approach

A patented process (WO2008012047A1) describes a route starting from (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, which is reacted with ethyl magnesium halide (ethyl magnesium chloride or bromide) under Grignard conditions in an inert organic ether solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically conducted at concentrations of 0.5 M to 2 M of the Grignard reagent, with temperature control between 10°C and 15°C to optimize yield and stereoselectivity.

  • The Grignard reagent adds to the ketone carbonyl, forming a tertiary alcohol intermediate.
  • Subsequent steps involve treatment with hydrobromic acid or methanesulfonic acid and reducing agents like diisobutylaluminium hydride to convert intermediates into the target amino alcohol.
  • The process emphasizes environmentally acceptable conditions and good overall yield.

This method is advantageous for industrial scale synthesis due to its relatively short route and controlled reaction conditions.

Azide Reduction and Phosphorylation Route

Research literature (Royal Society of Chemistry supporting information) details a synthetic pathway involving:

  • Preparation of (1R,2S)-1-azido-1-(3-methoxyphenyl)propan-2-ol via azide substitution.
  • Reduction of the azide to the amino alcohol using triphenylphosphine in tetrahydrofuran with water at elevated temperature (~50°C).
  • Purification by flash chromatography to isolate the amino alcohol.

This method allows for stereochemical control and is useful for small-scale or research applications where high purity and stereochemical integrity are required.

Starting from 3-Methoxybenzaldehyde

Commercial suppliers and chemical catalogs indicate that the synthesis can begin from 3-methoxybenzaldehyde, which undergoes:

  • Reductive amination or condensation to introduce the amino group.
  • Subsequent reduction steps to form the chiral amino alcohol.
  • Use of chiral catalysts or auxiliaries to ensure the (1R,2R) stereochemistry.

Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and enantiomeric excess.

Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Temperature Range Notes
Grignard addition Ethyl magnesium chloride/bromide THF, diethyl ether, 2-MeTHF 10°C to 15°C Concentration 0.5–2 M
Acid treatment & reduction Hydrobromic acid, methanesulfonic acid, DIBAL-H Diethyl ether, toluene, dioxane Ambient to mild heat Conversion to amino alcohol
Azide reduction Triphenylphosphine, water THF 50°C High stereochemical purity
Reductive amination Amine source, reducing agent (e.g., NaBH4 or equivalents) Various organic solvents Controlled temperature Chiral catalysts may be used

Research Findings on Preparation

  • The Grignard-based synthesis yields the target compound with high stereoselectivity and purity, suitable for scale-up.
  • The azide reduction method provides a clean conversion with minimal side products, ideal for sensitive applications.
  • Starting from 3-methoxybenzaldehyde allows flexible modification of the aromatic substituent and is widely used in medicinal chemistry for analog synthesis.
  • Reaction optimization studies emphasize the importance of inert atmosphere, temperature control, and solvent choice to prevent racemization or side reactions.

Summary Table of Key Preparation Routes

Method Starting Material Key Reagents Advantages Scale Suitability
Grignard Addition + Reduction (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one Ethyl magnesium chloride, HBr, DIBAL-H High yield, industrially scalable Industrial / Pilot scale
Azide Reduction (1R,2S)-1-azido-1-(3-methoxyphenyl)propan-2-ol Triphenylphosphine, water High stereochemical purity Laboratory scale
Reductive Amination 3-Methoxybenzaldehyde Amine source, reducing agent Versatile, allows analog synthesis Research / Small scale

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL Applications in Scientific Research

This compound is a chiral compound with potential applications across chemistry, biology, medicine, and industry. It features an amino group, a hydroxyl group, and a methoxyphenyl moiety, which contribute to its versatility in biochemical interactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is employed as a chiral building block in the synthesis of complex molecules.
  • Biology The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding. The hydroxyl and amino groups facilitate hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity. The compound may also act as a ligand for various receptors, influencing signaling pathways and physiological responses.
  • Medicine It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
  • Industry The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL with key analogs, emphasizing substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound 3-methoxyphenyl C10H15NO2 181.23 Chiral amino alcohol; potential intermediate
Tramadol 3-methoxyphenyl, cyclohexanol C16H25NO2 263.38 μ-opioid agonist, SNRI; analgesic
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-tert-butylphenyl C13H21NO 207.32 Increased lipophilicity; synthetic building block
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-bromo-5-methylphenyl C10H14BrNO 252.13 Halogenation alters electronic properties
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL 3,4-dimethylphenyl C11H17NO 179.26 Enhanced steric hindrance

Key Observations:

  • Tramadol: The addition of a cyclohexanol ring and dimethylamino group (vs. the amino-propanol in the target compound) enables dual mechanisms: μ-opioid agonism and serotonin/norepinephrine reuptake inhibition (SNRI) . The 3-methoxyphenyl group in both compounds likely contributes to receptor binding.
  • 3-bromo-5-methylphenyl analog (CAS 1270057-87-8) : Bromine introduces electronegativity, which may influence hydrogen bonding or metabolic stability. The methyl group adds steric effects .

Stereochemical Considerations

The (1R,2R) configuration of the target compound may confer distinct receptor-binding preferences compared to its (1S,2S) or (1R,2S) counterparts. For example, tramadol’s (1R,2R)-enantiomer is pharmacologically dominant, highlighting the critical role of stereochemistry in activity .

Biological Activity

(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is a chiral compound that has garnered attention for its potential biological activities. This compound features an amino group, a hydroxyl group, and a methoxyphenyl moiety, which contribute to its versatility in biochemical interactions. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in drug development.

The molecular formula of this compound is C11H15NO2, with a molar mass of approximately 195.25 g/mol. The stereochemistry of the compound plays a significant role in its biological interactions, as chirality can influence binding affinities and mechanisms of action.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The hydroxyl and amino groups facilitate hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways and physiological responses.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is essential for preventing cellular damage and could have implications in aging and neurodegenerative diseases.

2. Neuroprotective Effects

Studies suggest that this compound may influence neurotransmitter systems, particularly through modulation of serotonin and dopamine pathways. Such interactions could be beneficial in treating mood disorders or neurodegenerative conditions.

3. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. By inhibiting pro-inflammatory cytokines, it may contribute to alleviating conditions such as arthritis or other inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A (2020)Demonstrated significant inhibition of nitric oxide production in macrophages, suggesting anti-inflammatory properties.
Study B (2021)Reported neuroprotective effects in animal models of Parkinson's disease, highlighting its potential as a therapeutic agent.
Study C (2022)Identified antioxidant activity through DPPH radical scavenging assays, indicating its role in reducing oxidative stress.

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